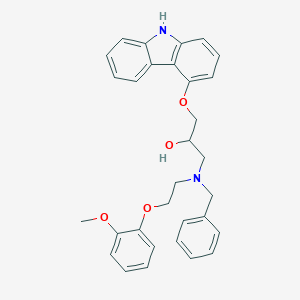

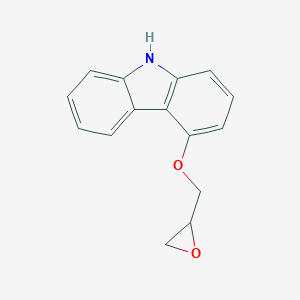

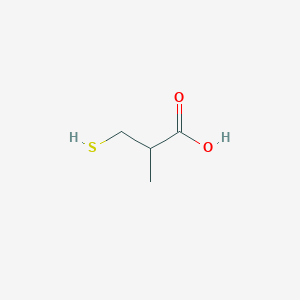

![molecular formula C24H31KO7 B193082 potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate CAS No. 95716-98-6](/img/structure/B193082.png)

potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate

描述

potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate is a metabolite of Eplerenone, a potassium-sparing diuretic and aldosterone antagonist. It is primarily used in the treatment of chronic heart failure and high blood pressure. This compound is known for its ability to selectively bind to mineralocorticoid receptors, thereby blocking the effects of aldosterone, a hormone that increases blood pressure by inducing sodium and water retention .

作用机制

Target of Action

Eplerenone Hydroxyacid Potassium Salt, similar to Eplerenone, primarily targets the mineralocorticoid receptors . These receptors play a crucial role in the regulation of blood pressure and electrolyte balance .

Mode of Action

Eplerenone Hydroxyacid Potassium Salt binds to the mineralocorticoid receptor, thereby blocking the binding of aldosterone, a component of the renin-angiotensin-aldosterone-system (RAAS) . This action inhibits the negative regulatory feedback of aldosterone on renin secretion .

Biochemical Pathways

The compound’s interaction with its targets leads to sustained increases in plasma renin and serum aldosterone . The compound’s action on these biochemical pathways results in the mitigation of renal sodium reabsorption by antagonizing aldosterone levels .

Pharmacokinetics

The pharmacokinetics of Eplerenone, which Eplerenone Hydroxyacid Potassium Salt is similar to, has been studied. It was found that in patients with heart failure, steady-state AUC and Cmax were 38% and 30% higher, respectively, compared to controls . This suggests that the compound’s ADME properties may impact its bioavailability.

Result of Action

Eplerenone Hydroxyacid Potassium Salt exerts beneficial effects by significantly reducing urinary albumin or protein excretion, systolic blood pressure (SBP), and laminin levels .

Action Environment

The action of Eplerenone Hydroxyacid Potassium Salt can be influenced by various environmental factors. For instance, the compound’s antihypertensive mechanism of action mitigates renal sodium reabsorption by antagonizing aldosterone levels . Furthermore, mineralocorticoid receptors, which the compound targets, are expressed in all cardiovascular tissues (e.g., vascular endothelial cells and smooth muscle cells) to reduce blood pressure by blocking signal transduction effects .

生化分析

Biochemical Properties

Eplerenone Hydroxyacid Potassium Salt interacts with mineralocorticoid receptors (MRs) in both epithelial and non-epithelial cells, such as vascular endothelial and smooth muscle cells, cardiomyocytes, and adipocytes . It competitively inhibits aldosterone binding to MRs and blocks its effects .

Cellular Effects

Eplerenone Hydroxyacid Potassium Salt has been reported to have anti-hypertensive and protective effects on cardiovascular and renal injury in salt-sensitive hypertensive animal models . It also increases nitric oxide bioavailability and improves impaired endothelial function by decreasing oxidative stress .

Molecular Mechanism

Eplerenone Hydroxyacid Potassium Salt exerts its effects at the molecular level by selectively binding to recombinant human mineralocorticoid receptors relative to its binding to recombinant human glucocorticoid, progesterone, and androgen receptors . It prevents the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone-system (RAAS) that is involved in the regulation of blood pressure and the pathophysiology of cardiovascular disease .

Temporal Effects in Laboratory Settings

It is known that Eplerenone, from which this compound is derived, reduces blood pressure effectively in patients with essential hypertension, both as monotherapy and in combination with other agents .

Dosage Effects in Animal Models

Eplerenone Hydroxyacid Potassium Salt’s effects vary with different dosages in animal models. For instance, Eplerenone, from which this compound is derived, has been reported to have anti-hypertensive and protective effects on cardiovascular and renal injury in salt-sensitive hypertensive animal models .

Metabolic Pathways

Eplerenone Hydroxyacid Potassium Salt is involved in the renin-angiotensin-aldosterone-system (RAAS), a hormone system that regulates blood pressure and fluid balance . It interacts with mineralocorticoid receptors (MRs), inhibiting the binding of aldosterone .

Transport and Distribution

It is known that Eplerenone, from which this compound is derived, is approximately 33–66% protein-bound, and the apparent volume of distribution at steady state was 43–90L .

Subcellular Localization

It is known that Eplerenone, from which this compound is derived, binds to mineralocorticoid receptors (MRs) in both epithelial and non-epithelial cells, such as vascular endothelial and smooth muscle cells, cardiomyocytes, and adipocytes .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate involves several steps, starting from the parent compound, Eplerenone. The process typically includes the hydrolysis of Eplerenone to form the hydroxyacid, followed by the neutralization with potassium hydroxide to yield the potassium salt. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality. The final product is then purified using techniques such as crystallization and filtration to remove any impurities .

化学反应分析

Types of Reactions

potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its parent form or other reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .

科学研究应用

potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Eplerenone and its metabolites.

Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent in various biological systems.

Medicine: Investigated for its role in treating conditions like chronic heart failure, high blood pressure, and diabetic nephropathy.

Industry: Utilized in the development of new pharmaceutical formulations and as a key intermediate in the synthesis of other therapeutic compounds

相似化合物的比较

Similar Compounds

Spironolactone: Another aldosterone antagonist used to treat similar conditions but with a broader range of side effects.

Canrenone: A metabolite of Spironolactone with similar pharmacological properties.

Finerenone: A newer aldosterone antagonist with improved selectivity and fewer side effects

Uniqueness

potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate is unique due to its high selectivity for mineralocorticoid receptors, which reduces the risk of side effects commonly associated with other aldosterone antagonists. Its specific binding properties make it a valuable compound in both clinical and research settings .

属性

CAS 编号 |

95716-98-6 |

|---|---|

分子式 |

C24H31KO7 |

分子量 |

470.6 g/mol |

IUPAC 名称 |

potassium;3-[(1R,2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate |

InChI |

InChI=1S/C24H32O7.K/c1-21-7-4-14(25)10-13(21)11-15(20(28)30-3)19-16-5-8-23(29,9-6-18(26)27)22(16,2)12-17-24(19,21)31-17;/h10,15-17,19,29H,4-9,11-12H2,1-3H3,(H,26,27);/q;+1/p-1/t15-,16+,17-,19+,21+,22+,23-,24-;/m1./s1 |

InChI 键 |

PRKXKJMKEHYPBV-PUDZRVQSSA-M |

手性 SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@]5(CCC(=O)[O-])O)C)C(=O)OC.[K+] |

SMILES |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC5(CCC(=O)[O-])O)C)C(=O)OC.[K+] |

规范 SMILES |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC5(CCC(=O)[O-])O)C)C(=O)OC.[K+] |

外观 |

Light Yellow Solid |

熔点 |

>202 °C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(7α,11α,17α)-9,11-Epoxy-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylic Acid; 7-Methyl Ester Monopotassium Salt; SC 70303; Eplerenone EP Impurity F Potassium Salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

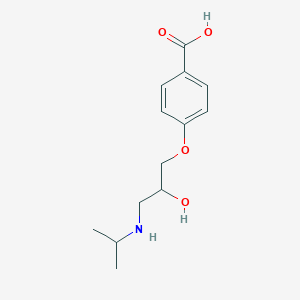

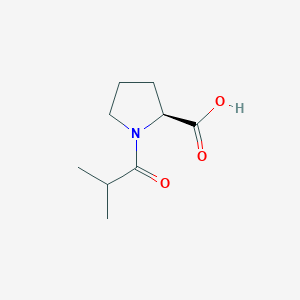

![4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzaldehyde](/img/structure/B193001.png)

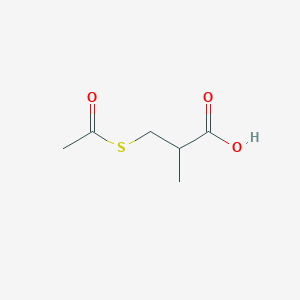

![1-[(2S)-3-BroMo-2-Methyl-1-oxopropyl]-L-proline](/img/structure/B193045.png)